4-chloro-3-ethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide
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Overview
Description
4-chloro-3-ethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide is an organic compound with the molecular formula C14H15ClN2O3S This compound is characterized by the presence of a chloro group, an ethoxy group, and a pyridinylmethyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-ethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Nitration and Reduction: The starting material, 4-chloro-3-ethoxybenzenesulfonamide, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.
Pyridinylmethylation: The amino group is then reacted with pyridine-3-carboxaldehyde in the presence of a reducing agent to form the pyridin-3-ylmethyl group.
Final Assembly: The intermediate product is then subjected to sulfonamide formation by reacting with sulfonyl chloride under basic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-ethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-chloro-3-ethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-3-ethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide
- 4-chloro-3-ethoxy-N-(4-pyridinylmethyl)benzenesulfonamide
- 4-chloro-3-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide
Uniqueness
4-chloro-3-ethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide is unique due to the specific position of the pyridinylmethyl group, which can influence its chemical reactivity and biological activity. This positional difference can lead to variations in binding affinity, selectivity, and overall efficacy in various applications.
Properties
IUPAC Name |
4-chloro-3-ethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3S/c1-2-20-14-8-12(5-6-13(14)15)21(18,19)17-10-11-4-3-7-16-9-11/h3-9,17H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCSDSSLEUUCCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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